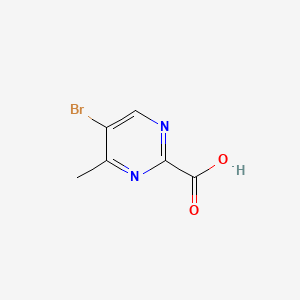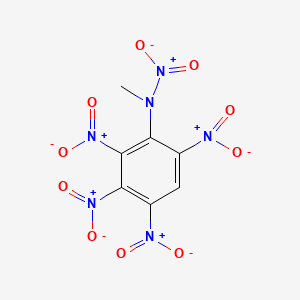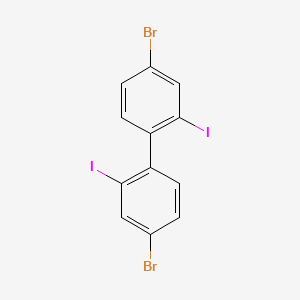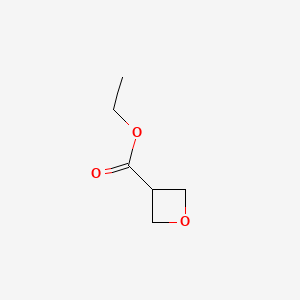
II 型胶原蛋白片段三氟醋酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Collagen Type II Fragment Trifluoroacetate is an anti-inflammatory peptide that potently inhibits collagen-induced arthritis (CIA) in mice . It can be used for research on inflammation and immunity .
Synthesis Analysis
Collagen type II is the major constituent of cartilage tissue . It can be extracted by acids, salts, enzymes, and via auxiliary methods and can be further hydrolyzed chemically and enzymatically to produce collagen peptides .Molecular Structure Analysis
Collagen type II is a homologous super-helical structure consisting of three identical α1 (II) chains . It is a major component of animal cartilage .科学研究应用
Treatment of Arthritis
Type II collagen, a pivotal protein for sustaining joint function, has gained substantial attention in recent years. The oral administration of undenatured type II collagen (UC-II) has demonstrated noteworthy advancements in tackling bone and joint diseases . It was found that the oral administration of UC-II, through induction of oral tolerance mechanisms, exhibits promise in alleviating joint inflammation and pain in patients with osteoarthritis (OA) and rheumatoid arthritis (RA) .
Tissue Engineering
Collagen type II has been used in tissue engineering applications. Understanding the affinity between chitosan and collagen type II is particularly relevant in the context of mechanical properties modulation, which is closely associated with designing biomaterials suitable for cartilage and synovial fluid regeneration .
Immune System Modulation
Undenatured CII has been proposed to improve joint pain through an effect on the immune system. More specifically, CII peptides are thought to induce the formation of regulatory T cells (Tregs) in areas of the gut known as Preyer’s patches .
Biomaterial Development
Collagen type II is a structural protein predominantly found in cartilage tissue, contributes to joint stability and elasticity, facilitating the absorption of shock and stress while sustaining normal joint function . It has been shown that a close association between the deficiency or damage to type II collagen and the development of various bone and joint diseases .
作用机制
- Collagen Type II is a major component of cartilage, and its fragments play essential roles in physiological and pathological processes .
- The interaction could involve enzymatic processing by matrix metalloproteases (MMPs), such as MMP-8 (collagenase) or gelatinase B/MMP-9. These proteases cleave triple helical collagen II fragments during inflammatory conditions .
- Single molecule imaging studies have shown that MMP-9 binds preferentially to the collagen tail, leading to denaturation of the triple helical collagen structure .
Target of Action
Mode of Action
未来方向
属性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S,4R)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C106H174N32O37.C2HF3O2/c1-53(2)40-67(92(160)116-44-77(145)122-55(5)105(173)138-52-58(141)42-73(138)99(167)117-47-81(149)126-69(43-76(112)144)98(166)127-60(18-8-11-33-107)89(157)114-46-79(147)124-64(27-31-85(153)154)95(163)128-62(25-29-74(110)142)91(159)119-49-82(150)136-38-16-23-71(136)101(169)130-66(106(174)175)20-10-13-35-109)131-96(164)65(28-32-86(155)156)125-80(148)48-118-103(171)87(56(6)139)134-97(165)63(26-30-75(111)143)123-78(146)45-115-90(158)61(19-9-12-34-108)129-100(168)70-22-15-37-135(70)83(151)50-120-93(161)68(41-54(3)4)132-102(170)72-24-17-39-137(72)84(152)51-121-104(172)88(57(7)140)133-94(162)59-21-14-36-113-59;3-2(4,5)1(6)7/h53-73,87-88,113,139-141H,8-52,107-109H2,1-7H3,(H2,110,142)(H2,111,143)(H2,112,144)(H,114,157)(H,115,158)(H,116,160)(H,117,167)(H,118,171)(H,119,159)(H,120,161)(H,121,172)(H,122,145)(H,123,146)(H,124,147)(H,125,148)(H,126,149)(H,127,166)(H,128,163)(H,129,168)(H,130,169)(H,131,164)(H,132,170)(H,133,162)(H,134,165)(H,153,154)(H,155,156)(H,174,175);(H,6,7)/t55-,56+,57+,58+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,87-,88-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTWWWMAATWZSC-ABQYEADXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)O)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(C(C)O)NC(=O)C5CCCN5.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N3C[C@@H](C[C@H]3C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)O)O)NC(=O)[C@@H]5CCCN5)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C108H175F3N32O39 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2602.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

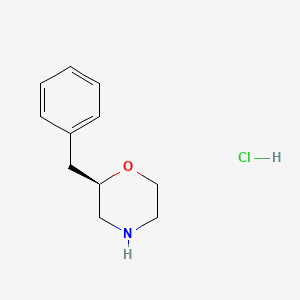
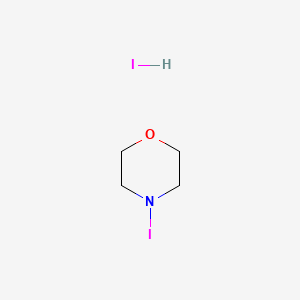
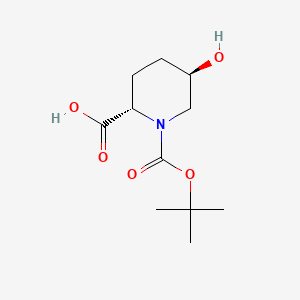
![5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B599328.png)



